molecular formula C12H13ClO2 B13545857 1-(2-Chlorophenyl)hexane-1,3-dione

1-(2-Chlorophenyl)hexane-1,3-dione

Cat. No.: B13545857
M. Wt: 224.68 g/mol
InChI Key: VKGDZHNCDRGWPE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13ClO2 It is characterized by the presence of a chlorophenyl group attached to a hexane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 2-chlorobenzaldehyde and hexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)hexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)hexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)hexane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenyl group can enhance binding affinity to certain molecular targets, while the dione moiety can participate in redox reactions or form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

    1-(2-Bromophenyl)hexane-1,3-dione: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Fluorophenyl)hexane-1,3-dione: Contains a fluorine atom in place of chlorine.

    1-(2-Methylphenyl)hexane-1,3-dione: Features a methyl group instead of chlorine.

Uniqueness: 1-(2-Chlorophenyl)hexane-1,3-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in specific chemical reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain synthetic and research applications.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(2-chlorophenyl)hexane-1,3-dione

InChI

InChI=1S/C12H13ClO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3

InChI Key

VKGDZHNCDRGWPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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